molecular formula C8H10N2O3S B12098336 N-((2-aminophenyl)sulfonyl)acetamide

N-((2-aminophenyl)sulfonyl)acetamide

Cat. No.: B12098336
M. Wt: 214.24 g/mol
InChI Key: IOQXKJTZYDZAFN-UHFFFAOYSA-N
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Description

N-((2-aminophenyl)sulfonyl)acetamide is a chemical compound with the molecular formula C8H10N2O3S. It is known for its applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of an acetamide group attached to a sulfonyl group, which is further connected to an aminophenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-aminophenyl)sulfonyl)acetamide typically involves the reaction of 2-aminobenzenesulfonamide with acetic anhydride. The reaction is carried out under reflux conditions, where the mixture is heated to facilitate the formation of the desired product . Another method involves the use of 4-aminobenzenesulfonyl chloride and acetamide in the presence of sodium hydroxide, which also yields this compound .

Industrial Production Methods

Industrial production of this compound often employs large-scale reflux reactions. The use of ultrasonic irradiation has also been explored as an eco-friendly and time-efficient method for synthesizing this compound .

Chemical Reactions Analysis

Types of Reactions

N-((2-aminophenyl)sulfonyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-((2-aminophenyl)sulfonyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-((2-aminophenyl)sulfonyl)acetamide involves its interaction with bacterial enzymes. It acts as a competitive inhibitor of para-aminobenzoic acid (PABA), which is essential for bacterial growth. By inhibiting this pathway, the compound prevents the synthesis of folic acid, thereby exerting its antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((2-aminophenyl)sulfonyl)acetamide stands out due to its specific structure, which allows it to interact uniquely with bacterial enzymes. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry and industrial applications .

Properties

Molecular Formula

C8H10N2O3S

Molecular Weight

214.24 g/mol

IUPAC Name

N-(2-aminophenyl)sulfonylacetamide

InChI

InChI=1S/C8H10N2O3S/c1-6(11)10-14(12,13)8-5-3-2-4-7(8)9/h2-5H,9H2,1H3,(H,10,11)

InChI Key

IOQXKJTZYDZAFN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=CC=C1N

Origin of Product

United States

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